(+)-Tubocurarine chloride pentahydrate
Overview
Description
Tubocurarine chloride is a naturally occurring benzylisoquinoline alkaloid derived from the bark of the South American plant Chondrodendron tomentosum . Historically, it was known for its use as an arrow poison by indigenous South Americans . In the mid-1900s, tubocurarine chloride was used in conjunction with anesthetics to provide skeletal muscle relaxation during surgery or mechanical ventilation . safer alternatives have largely replaced it in clinical settings .
Mechanism of Action
Target of Action
Tubocurarine chloride primarily targets the post-synaptic nicotinic receptors . These receptors are crucial for the transmission of signals in the nervous system. They are activated by the neurotransmitter acetylcholine (ACh), which triggers muscle contractions .
Mode of Action
Tubocurarine chloride exerts its effects by inhibiting acetylcholine (ACh) activity . It acts as a reversible competitive antagonist at post-synaptic nicotinic receptors . By repeatedly associating and dissociating from these receptors, it reduces the probability of activation via ACh . This prevents depolarization of the affected nerves , distinguishing it from other neuromuscular blocking agents and earning it the label of a "non-depolarizing neuromuscular blocker" .
Biochemical Pathways
The primary biochemical pathway affected by tubocurarine chloride is the neuromuscular transmission pathway . By blocking the action of ACh at the neuromuscular junction, it prevents the transmission of signals from nerves to muscles . This leads to muscle relaxation and paralysis .
Pharmacokinetics
Tubocurarine chloride is administered intravenously, resulting in 100% bioavailability . It has a protein binding of 50% and an elimination half-life of 1-2 hours .
Result of Action
The primary result of tubocurarine chloride’s action is skeletal muscle relaxation . By preventing the depolarization of nerves, it inhibits muscle contractions . This makes it useful for inducing muscle paralysis during surgeries .
Action Environment
The action of tubocurarine chloride can be influenced by various environmental factors. For instance, its effectiveness can be reduced in patients with conditions that alter the number or sensitivity of nicotinic receptors . Additionally, its stability and efficacy can be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Tubocurarine chloride plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the nicotinic acetylcholine receptor (nAChR). Tubocurarine chloride acts as an antagonist for the nAChR, meaning it blocks the receptor site from acetylcholine . This interaction is competitive and reversible .
Cellular Effects
The effects of Tubocurarine chloride on cells are primarily related to its neuromuscular blocking activity. It prevents depolarization of the affected nerves by reducing the probability of activation via acetylcholine . This action leads to muscle relaxation and paralysis .
Molecular Mechanism
The molecular mechanism of action of Tubocurarine chloride involves its binding to post-synaptic nicotinic receptors. It exerts a reversible competitive antagonistic effect at these receptors, reducing the probability of activation via acetylcholine by repeatedly associating and dissociating from these receptors . In doing so, Tubocurarine chloride prevents depolarization of the affected nerves .
Temporal Effects in Laboratory Settings
The paralytic action of Tubocurarine chloride is transient due to rapid redistribution and is not primarily related to the rate of metabolism or rate of excretion . Its clinical use was limited by its relatively long duration of action (30-60 minutes) .
Dosage Effects in Animal Models
In animal studies, the effects of Tubocurarine chloride vary with different dosages. Small amounts produce transient skeletal muscular paralysis, while intramuscular injections of about three times this amount produce a comparable intensity of effect with longer duration of action .
Metabolic Pathways
It is known that it acts as an antagonist for the nicotinic acetylcholine receptor, which plays a crucial role in the nervous system .
Transport and Distribution
Tubocurarine chloride is distributed universally in the body . It does not have any increased localization at neuromuscular junctions .
Subcellular Localization
Given its mechanism of action, it is likely to be found at the neuromuscular junction where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tubocurarine chloride can be synthesized through various chemical processes. One common method involves the extraction of the alkaloid from the plant Chondrodendron tomentosum, followed by purification and conversion to its chloride form . The synthetic process typically involves the use of acid alcohol for extraction and subsequent purification steps .
Industrial Production Methods: Industrial production of tubocurarine chloride involves large-scale extraction from plant sources, followed by chemical synthesis to ensure purity and consistency. The process includes steps such as extraction with acid alcohol, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tubocurarine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of tubocurarine chloride .
Scientific Research Applications
Tubocurarine chloride has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Cisatracurium: A non-depolarizing neuromuscular blocker with a shorter duration of action and fewer side effects compared to tubocurarine chloride.
Uniqueness: Tubocurarine chloride is unique due to its historical significance as one of the first identified curare alkaloids and its role in the development of modern neuromuscular blocking agents . Despite being largely replaced by safer alternatives, it remains an important compound in the study of neuromuscular pharmacology .
Properties
CAS No. |
6989-98-6 |
---|---|
Molecular Formula |
C37H42Cl2N2O6 |
Molecular Weight |
681.6 g/mol |
IUPAC Name |
(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;hydrochloride |
InChI |
InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H/t28-,29+;;/m0../s1 |
InChI Key |
GXFZCDMWGMFGFL-KKXMJGKMSA-N |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |
Appearance |
Solid powder |
melting_point |
Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/ |
Key on ui other cas no. |
57-94-3 6989-98-6 |
physical_description |
Solid |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/ Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/ INSOL IN DIETHYL ETHER /CHLORIDE/ 3.23e-04 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
d-Tubocurare d-Tubocurarine Tubocurare Tubocurarine Tubocurarine Chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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